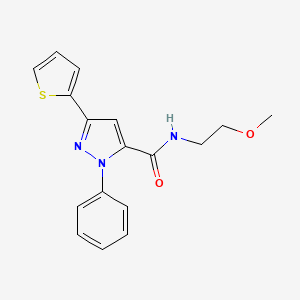![molecular formula C23H26N4O B14954753 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B14954753.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE is a complex organic compound that features both a benzodiazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield oxides of the benzodiazole or indole rings, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The benzodiazole and indole moieties can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide
Uniqueness
What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE apart from similar compounds is its unique combination of benzodiazole and indole moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26N4O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O/c1-16(2)27-15-17(18-7-3-6-10-21(18)27)11-12-23(28)24-14-13-22-25-19-8-4-5-9-20(19)26-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
FNDMMGZEBODERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954684.png)

![1-[2-(diethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954698.png)
![(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14954707.png)
![ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14954708.png)
![N-(4-methoxyphenyl)-2-{1-[(3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14954717.png)
![2-methoxyethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954718.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B14954735.png)
![8,8-dimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14954738.png)
![methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954740.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B14954748.png)

![6,7-Dimethyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954769.png)
